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Compound of Interest

Compound Name: (Rac)-LM11A-31

Cat. No.: B7864756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent (Rac)-LM11A-31
across various species and disease models, with a focus on its therapeutic potential in

neurodegenerative disorders. We present a summary of its efficacy, details of experimental

protocols from key studies, and a comparison with an alternative p75 neurotrophin receptor

(p75NTR) modulator.

Mechanism of Action: Modulating the p75
Neurotrophin Receptor
(Rac)-LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR).[1][2]

This receptor plays a dual role in neuronal survival and apoptosis.[2] LM11A-31 is designed to

selectively activate pro-survival signaling pathways downstream of p75NTR while inhibiting pro-

apoptotic signals.[2] This mechanism is central to its neuroprotective effects observed across

different models of neurodegeneration.
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Caption: Signaling pathway of (Rac)-LM11A-31 via the p75NTR.

Cross-Species Efficacy of (Rac)-LM11A-31
(Rac)-LM11A-31 has demonstrated neuroprotective effects in a range of species, from rodents

to humans. The following tables summarize the key findings from preclinical and clinical

studies.

Table 1: Preclinical Efficacy in Rodent Models
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Species Disease Model
Dosing
Regimen

Key Findings Reference

Mouse

Alzheimer's

Disease

(APP/PS1)

50 mg/kg/day,

oral gavage

Reduced tau

phosphorylation

and misfolding,

decreased

microglia and

astrocyte

activation,

prevented loss of

cholinergic

neurites and

cognitive decline.

[1]

Mouse

Alzheimer's

Disease

(APPL/S)

10 or 50

mg/kg/day, oral

gavage for 3

months

Prevented

deficits in novel

object

recognition and

Y-maze

performance;

reduced neuritic

dystrophy

without affecting

amyloid levels.

[3]

Mouse
Tauopathy

(P301L)

50 mg/kg, oral

gavage, 5

days/week for 3

months

Improved

survival rate and

hippocampus-

dependent

behaviors.

[3]

Mouse Huntington's

Disease (R6/2)

50 mg/kg, oral

gavage, 5-6

days/week

Alleviated brain

volume

reductions,

normalized

diffusion tensor

imaging metrics,

and diminished

[4]
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increases in

plasma

cytokines.

Mouse
Spinal Cord

Injury

10, 25, or 100

mg/kg, oral

gavage

Promoted

survival of

oligodendrocytes

and functional

recovery.

[1]

Rat
Traumatic Brain

Injury

50 or 75

mg/kg/day, i.p.

for 21 days

Improved

learning and

memory

outcomes.

[3]

Rat

Streptococcus

pneumoniae

meningitis

15 μ g/day ,

intranasal for 3

days

(pretreatment)

Alleviated clinical

severity,

histopathological

injury, and

reduced

neuronal

apoptosis and

inflammation.

[3]

Rat
Excessive

Alcohol Intake
Not specified

Reduced

excessive

alcohol intake.

[1]

Table 2: Efficacy in Other Species
Species Disease Model

Dosing
Regimen

Key Findings Reference

Cat

Feline

Immunodeficienc

y Virus (FIV)

13 mg/kg, twice

daily for 10

weeks

Normalized

cognitive deficits

in T-maze and

novel object

recognition tests.

[3]
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Table 3: Human Clinical Trial Data (Phase 2a)

Study
Population

Dosing
Regimen

Primary
Outcome

Key
Secondary/Ex
ploratory
Outcomes

Reference

242 participants

with mild to

moderate

Alzheimer's

Disease

200 mg or 400

mg, twice daily

oral capsules for

26 weeks

Met primary

safety and

tolerability

endpoint.

Slowed

progression of

pathophysiologic

al features of AD

based on CSF

biomarkers

(Aβ40, Aβ42,

SNAP25,

neurogranin,

YKL-40) and

neuroimaging

(reduced gray

matter loss). No

significant effect

on cognitive

tests.

[1][5][6]

Comparison with Alternative p75NTR Modulator:
LM11A-24
LM11A-24 is another small molecule p75NTR ligand that has been studied in preclinical

models of Alzheimer's disease. While chemically distinct from LM11A-31, it shares a similar

mechanism of action.

Table 4: Comparative Efficacy of LM11A-31 and LM11A-
24 in a Mouse Model of Alzheimer's Disease
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Compound

Dosing
Regimen (in
AβPP L/S
mice)

Effect on
Tau
Phosphoryl
ation

Effect on
Microglial
Activation

Effect on
Cholinergic
Neurite
Degeneratio
n

Reference

(Rac)-

LM11A-31

50 mg/kg,

oral gavage
Reduced Decreased Reduced [7]

LM11A-24

50 or 100

mg/kg, oral

gavage

Reduced Decreased Reduced [7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of the experimental protocols from key studies on (Rac)-LM11A-31.

Protocol 1: Preclinical Efficacy in Alzheimer's Disease
Mouse Models (Adapted from Knowles et al., 2013 and
Yang et al., 2020)
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Caption: A typical experimental workflow for preclinical evaluation.

Animal Models: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 and

P301L tauopathy mice, are commonly used.[1][3] Age-matched wild-type littermates serve as

controls.
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Drug Administration: (Rac)-LM11A-31 is typically dissolved in sterile water and administered

via oral gavage at doses ranging from 10 to 75 mg/kg daily for a period of several weeks to

months.[3]

Behavioral Assessments:

Morris Water Maze: To assess spatial learning and memory, mice are trained to find a

hidden platform in a pool of water. Escape latency and path length are measured.

Novel Object Recognition: This test evaluates recognition memory. Mice are familiarized

with two identical objects, and then one object is replaced with a novel one. The time

spent exploring the novel object is recorded.[3]

Y-Maze: This task assesses spatial working memory by measuring the tendency of mice to

alternate arm entries in a Y-shaped maze.[3]

Histological and Biochemical Analysis:

Immunohistochemistry: Brain sections are stained with antibodies against specific

markers, such as phosphorylated tau (AT8), microglial markers (Iba1), and astrocyte

markers (GFAP), to quantify pathology.

Western Blotting: Brain homogenates are used to measure the levels of specific proteins,

such as synaptic markers (synaptophysin, PSD-95) and signaling molecules (Akt,

GSK3β).

Protocol 2: Phase 2a Clinical Trial in Alzheimer's
Disease (Adapted from Shanks et al., 2024)

Study Design: A 26-week, randomized, double-blind, placebo-controlled trial.[1]

Participants: 242 individuals with mild to moderate Alzheimer's disease, confirmed by

cerebrospinal fluid (CSF) biomarkers.[5]

Intervention: Participants were randomized to receive either placebo, 200 mg of LM11A-31,

or 400 mg of LM11A-31, administered as oral capsules twice daily.[1]
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Outcome Measures:

Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, vital

signs, and clinical laboratory tests.[1]

Secondary and Exploratory Outcomes:

CSF Biomarkers: Samples were collected at baseline and at the end of the treatment

period to measure levels of Aβ40, Aβ42, total tau, phosphorylated tau (p-tau181),

neurogranin, and SNAP25.[6]

Neuroimaging: Structural MRI and FDG-PET scans were performed to assess changes

in gray matter volume and brain glucose metabolism.[6]

Cognitive Assessments: Standard cognitive tests, such as the Alzheimer's Disease

Assessment Scale-Cognitive Subscale (ADAS-Cog), were administered.[6]

Conclusion
(Rac)-LM11A-31 has demonstrated a consistent neuroprotective profile across multiple

species and in various models of neurodegenerative diseases. Its efficacy in preclinical models,

targeting fundamental pathological mechanisms such as tauopathy, neuroinflammation, and

synaptic dysfunction, is promising. The recent Phase 2a clinical trial in Alzheimer's disease

patients has established its safety and provided encouraging biomarker evidence of target

engagement and downstream effects on disease pathology.

Compared to the alternative p75NTR modulator, LM11A-24, (Rac)-LM11A-31 appears to have

a more extensive preclinical data package. Further research, including larger and longer-

duration clinical trials, is warranted to fully elucidate the therapeutic potential of (Rac)-LM11A-
31 as a disease-modifying treatment for Alzheimer's disease and other neurodegenerative

conditions. The detailed experimental protocols provided in this guide are intended to facilitate

the design of future studies aimed at building upon these important findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38760589/
https://pubmed.ncbi.nlm.nih.gov/38760589/
https://www.alzforum.org/therapeutics/lm11a-31-bhs
https://www.researchgate.net/figure/LM11A-31-and-LM11A-24-reduce-activated-microglia-in-the-cortex-and-hippocampus-of-APP-L-S_fig2_262884470
https://pmc.ncbi.nlm.nih.gov/articles/PMC8423954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8423954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8423954/
https://www.neurologylive.com/view/lm11a-31-meets-primary-end-point-exploratory-trial-alzheimer-disease
https://www.news-medical.net/news/20240528/New-Alzheimers-drug-LM11A-31-shows-promise-in-slowing-disease-progression-in-clinical-trial.aspx
https://www.researchgate.net/publication/7385777_The_neurobiology_of_aging
https://www.benchchem.com/product/b7864756#cross-species-efficacy-of-rac-lm11a-31
https://www.benchchem.com/product/b7864756#cross-species-efficacy-of-rac-lm11a-31
https://www.benchchem.com/product/b7864756#cross-species-efficacy-of-rac-lm11a-31
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7864756?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7864756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7864756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

